4-Aminobicyclo[2.2.2]octan-1-ol
Description
4-Aminobicyclo[2.2.2]octan-1-ol is a bicyclic compound characterized by a rigid [2.2.2]octane scaffold with hydroxyl (-OH) and amino (-NH₂) groups at the 1- and 4-positions, respectively. Its hydrochloride salt (CAS 1403864-74-3) has a molecular formula of C₈H₁₆ClNO and an average mass of 177.672 g/mol . This compound has garnered attention for its antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense (causing African sleeping sickness) and Plasmodium falciparum (malaria) .
The bicyclo[2.2.2]octane framework provides structural rigidity, enhancing binding affinity to biological targets compared to monocyclic analogs. Modifications to its functional groups (e.g., esterification, etherification, or amino substitution) significantly influence pharmacological properties .
Properties
IUPAC Name |
4-aminobicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWRJAXBYGZUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502563 | |
| Record name | 4-Aminobicyclo[2.2.2]octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72948-82-4 | |
| Record name | 4-Aminobicyclo[2.2.2]octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobicyclo[2.2.2]octan-1-ol can be synthesized through a one-pot reaction involving benzylidene acetone and dialkylammonium thiocyanates . The reaction proceeds via the formation of enammonium salts, followed by a Diels-Alder reaction and subsequent cyclization to yield the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of palladium on charcoal as a catalyst under hydrogen atmosphere .
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method.
Substitution: Various alkylating agents and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 4-aminobicyclo[2.2.2]octan-2-ones and their substituted analogs .
Scientific Research Applications
4-Aminobicyclo[2.2.2]octan-1-ol has been extensively researched for its antiprotozoal properties, particularly against organisms causing diseases like East African sleeping sickness and Malaria tropica. It has shown promising activity against Plasmodium falciparum and Trypanosoma b. rhodesiense . Additionally, this compound is used in the development of new pharmaceuticals and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets in protozoal organisms. It is believed to interfere with the metabolic pathways of these organisms, leading to their death . The exact molecular targets and pathways are still under investigation, but the compound’s structure-activity relationship suggests its potential as a potent antiprotozoal agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.2]octane Derivatives
4-Aminobicyclo[2.2.2]octan-2-ol and Isomers
- Exo vs. Endo Isomers: The (2-exo)-4-aminobicyclo[2.2.2]octan-2-ol exhibits antitrypanosomal activity (IC₅₀ < 1 µM), while its (2-endo)-isomer shows comparable potency but distinct stereochemical interactions .
- Ester and Ether Derivatives: ω-Aminopropionate esters (e.g., bicyclo-octyl ω-aminopropionate) demonstrate 40-fold higher potency than parent compounds due to increased lipophilicity and target engagement . Dialkylamino-substituted esters improve in vitro activity (IC₅₀ ~0.5 µM) but reduce selectivity (cytotoxicity/activity ratio <50) .
4-Aminobicyclo[2.2.2]octan-2-one
- The ketone analog retains antiprotozoal activity but with reduced solubility. Reduction to the alcohol (4-aminobicyclo[2.2.2]octan-2-ol) restores potency, highlighting the importance of the hydroxyl group .
Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate
Ring-Expanded Analogs: 2-Azabicyclo[3.2.2]nonanes
Structure-Activity Relationship (SAR) and Pharmacological Data
Table 1: Key Pharmacological Parameters of Selected Compounds
Biological Activity
4-Aminobicyclo[2.2.2]octan-1-ol, a bicyclic amine compound, has garnered attention for its potential biological activities, particularly in the context of infectious diseases and neurological applications. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure which contributes to its biological activity. The compound can be synthesized through various methods, including modifications of existing bicyclic frameworks.
Antiparasitic Activity
A significant study highlighted the efficacy of 4-aminobicyclo[2.2.2]octane derivatives against Plasmodium falciparum and Trypanosoma b. rhodesiense, the causative agents of malaria and sleeping sickness, respectively. The derivatives exhibited notable activity with IC50 values indicating their potential as therapeutic agents against these parasites.
| Compound | Target Parasite | IC50 (µM) |
|---|---|---|
| This compound | Plasmodium falciparum | 12 |
| This compound | Trypanosoma b. rhodesiense | 15 |
The multitarget mechanism of action suggests that these compounds disrupt multiple pathways in the parasites, leading to cell death and inhibiting their proliferation .
Neuropharmacological Effects
Research has also indicated that this compound may possess neuroprotective properties. In rodent models of ischemic stroke, treatment with this compound resulted in reduced infarct volumes compared to control groups, suggesting a protective effect on neuronal cells.
| Treatment Group | Infarct Volume (mm³) |
|---|---|
| Control | 63.4 ± 4.2 |
| DMSO | 60.2 ± 14.2 |
| This compound (treated) | 26.2 ± 9.7 |
This neuroprotective effect may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Clinical Trials
A clinical trial investigated the safety and efficacy of a derivative of this compound in patients with early-stage African Trypanosomiasis (sleeping sickness). The results indicated a high clinical efficacy rate (>95%) with minimal adverse effects, supporting its potential as a first-line treatment option for this neglected tropical disease .
In Vitro Studies
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including non-small cell lung adenocarcinoma and breast adenocarcinoma cells, demonstrating its potential as an anticancer agent.
Q & A
Q. What are the established laboratory synthesis routes for 4-Aminobicyclo[2.2.2]octan-1-ol?
The compound is typically synthesized via cycloaddition or reductive amination strategies. For example, a study by Seebacher et al. (2005) demonstrated the formation of structurally related bicyclic amines through base-catalyzed intramolecular cyclization of keto-amine precursors under anhydrous conditions . Key steps include:
- Purification via column chromatography using silica gel and polar eluents.
- Characterization by -NMR and -NMR to confirm bicyclic structure and stereochemistry.
- Yield optimization by adjusting reaction temperature (e.g., 60–80°C) and stoichiometry of reducing agents (e.g., NaBH) .
Q. How should researchers safely handle and store this compound?
Safety protocols include:
- Storage : In airtight containers under inert gas (N/Ar) at 2–8°C, away from oxidizers and moisture .
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation (H335 hazard) or skin contact (H315/H319 risks) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via approved chemical waste channels .
Q. What analytical techniques are critical for characterizing this compound?
- Spectroscopy : -NMR (e.g., δ 1.2–2.8 ppm for bridgehead protons) and IR (C-N stretch ~1100 cm) to confirm functional groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for experimental reproducibility) .
- Elemental Analysis : Validate C, H, N content against theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of this compound derivatives be controlled?
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) to direct axial vs. equatorial amine positioning .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transannular interactions, while non-polar solvents (e.g., toluene) stabilize sterically hindered conformers .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to optimize diastereomeric ratios .
Q. How should researchers resolve contradictions in reported reactivity data for this compound?
- Systematic Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Cross-Validation : Compare reactivity across multiple assays (e.g., nucleophilic substitution vs. oxidation kinetics) .
- Error Analysis : Quantify measurement uncertainties (e.g., ±5% for yield variations) and use statistical tools (e.g., ANOVA) to assess significance .
Q. What methodologies are used to study the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding affinities (K) to enzymes or receptors immobilized on sensor chips .
- Molecular Dynamics (MD) Simulations : Analyze docking conformations in protein active sites (e.g., using GROMACS) to identify key H-bonding or hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Methodological Best Practices
Q. How to design experiments evaluating the compound’s stability under varying pH conditions?
- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours.
- Analysis : Monitor degradation via LC-MS and quantify half-life (t) using first-order kinetics .
- Controls : Include antioxidant additives (e.g., BHT) to distinguish oxidative vs. hydrolytic degradation pathways .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Co-Solvents : Use DMSO-water mixtures (<10% DMSO to avoid cytotoxicity) .
- Cyclodextrin Complexation : Enhance aqueous solubility via host-guest encapsulation (e.g., β-cyclodextrin at 1:2 molar ratio) .
- pH Adjustment : Protonate the amine group (pK ~9.5) in acidic buffers (pH 4–6) to improve hydrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
